3-Bromo-4-cyanobenzoic acid

Description

BenchChem offers high-quality 3-Bromo-4-cyanobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-cyanobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

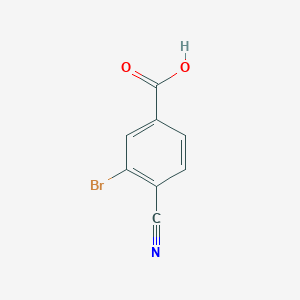

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFUFPLTXVDCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-4-cyanobenzoic acid CAS number

An In-depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: A Strategic Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-4-cyanobenzoic acid (CAS No. 58123-69-6), a trifunctional aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore plausible synthetic strategies with mechanistic insights, and illuminate its role as a versatile scaffold in the synthesis of complex molecules and pharmaceutical intermediates. The guide emphasizes the strategic utility of its distinct functional groups—a carboxylic acid, a nitrile, and a bromine atom—which allow for orthogonal chemical transformations. Detailed safety protocols, exemplary experimental procedures, and data visualizations are provided to serve as an essential resource for the scientific community engaged in advanced organic synthesis and drug discovery.

Introduction: The Strategic Value of a Multifunctional Scaffold

3-Bromo-4-cyanobenzoic acid is a substituted aromatic carboxylic acid that has emerged as a valuable building block in organic and medicinal chemistry.[1] Its utility is derived from the presence of three distinct and reactive functional groups on a single benzene ring. This trifunctionality provides a powerful platform for generating molecular diversity through selective and sequential chemical modifications.

-

Carboxylic Acid (-COOH): This group serves as a primary handle for amide bond formation, esterification, or reduction, making it a common anchor point for connecting to amine-containing fragments or modulating solubility and pharmacokinetic properties.

-

Nitrile (-CN): The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles (e.g., tetrazoles), which are important pharmacophores in many drug molecules.

-

Bromine (-Br): As a halogen, bromine is an excellent leaving group for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of aryl, alkyl, or amino substituents to build molecular complexity.

The orthogonal reactivity of these groups allows chemists to perform transformations on one part of the molecule while leaving the others intact, a cornerstone of efficient and elegant synthetic design. This guide will explore the practical applications and theoretical underpinnings of leveraging this unique chemical architecture.

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties of 3-Bromo-4-cyanobenzoic acid is critical for its effective use in experimental design, from reaction setup to purification and storage.[2] The key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 58123-69-6 | [3][4][5][6] |

| IUPAC Name | 3-bromo-4-cyanobenzoic acid | [2][3] |

| Molecular Formula | C₈H₄BrNO₂ | [2][5] |

| Molecular Weight | 226.03 g/mol | [4][5] |

| Appearance | White to off-white powder or crystals | N/A |

| Melting Point | Not consistently reported; related cyanobenzoic acids melt >200 °C | |

| Solubility | Generally soluble in organic solvents like DMF, DMSO; limited solubility in water | N/A |

| InChI Key | WAFUFPLTXVDCNT-UHFFFAOYSA-N | [3] |

Structural confirmation is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of -COOH and -CN functional groups, and Mass Spectrometry (MS) to verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Synthesis Strategy: A Mechanistic Perspective

While multiple synthetic routes to cyanobenzoic acid derivatives exist, a common and industrially scalable approach involves the transformation of readily available substituted toluenes.[7] A plausible and logical synthesis for 3-Bromo-4-cyanobenzoic acid can be conceptualized starting from 3-bromo-4-methylbenzonitrile. This approach offers a direct pathway where the critical bromo and cyano functionalities are already in place.

The key transformation is the selective oxidation of the methyl group to a carboxylic acid. This is a robust and well-established reaction in organic chemistry, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The use of KMnO₄ under basic conditions is often preferred for its efficacy and cost-effectiveness. The reaction proceeds via a radical mechanism, where the benzylic hydrogen is abstracted, leading to the formation of a manganese ester, which is subsequently hydrolyzed to yield the carboxylate salt. Final acidification then furnishes the desired 3-Bromo-4-cyanobenzoic acid.

Caption: Plausible synthetic workflow for 3-Bromo-4-cyanobenzoic acid.

Applications in Drug Discovery and Molecular Design

The true power of 3-Bromo-4-cyanobenzoic acid lies in its application as a versatile building block for creating libraries of novel compounds for biological screening. Its structure is a privileged scaffold, allowing for systematic modification at three distinct points to explore structure-activity relationships (SAR).

Derivatives of cyanobenzoic acid are known to be valuable intermediates for compounds with a wide range of industrial and pharmaceutical applications, including as platelet aggregation inhibitors.[7] The strategic placement of the bromo, cyano, and carboxyl groups allows for a combinatorial approach to synthesis. For example, a research program could:

-

Diversify at the Bromo Position: Use a variety of boronic acids in a Suzuki coupling reaction to introduce a wide range of aryl and heteroaryl groups.

-

Diversify at the Carboxyl Position: Couple the resulting library with a diverse set of amines to create a matrix of amides.

-

Modify the Nitrile: In a final step, convert the nitrile to a tetrazole for a subset of promising compounds to enhance metabolic stability or receptor binding.

This strategy allows for the rapid generation of hundreds or thousands of unique chemical entities from a single, strategic starting material.

Caption: Use as a scaffold for generating molecular diversity.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of 3-Bromo-4-cyanobenzoic acid, the following section details a standard, self-validating protocol for an amide coupling reaction. This procedure is fundamental in medicinal chemistry for linking carboxylic acid and amine fragments.

Objective: To synthesize N-benzyl-3-bromo-4-cyanobenzamide.

Materials:

-

3-Bromo-4-cyanobenzoic acid (1.0 eq)

-

Benzylamine (1.05 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-4-cyanobenzoic acid (1.0 eq). Dissolve it in anhydrous DMF.

-

Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the activated ester intermediate and the coupling reagent (EDC).

-

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes.

-

Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization (if chiral centers are present) and improve coupling efficiency by forming a more stable active ester intermediate, which is less susceptible to side reactions.

-

-

Amine Addition: In a separate vial, dissolve benzylamine (1.05 eq) in a small amount of DMF. Add this solution dropwise to the activated acid mixture. Add DIPEA (3.0 eq).

-

Causality: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and the HCl generated during the reaction, driving the reaction to completion.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine (to remove residual water).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-3-bromo-4-cyanobenzamide.

Safety and Handling

3-Bromo-4-cyanobenzoic acid is an irritant and is harmful if swallowed.[3] Proper safety precautions must be observed during its handling and use.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[3][8] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[3][8] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3][8] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[3][8] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[11]

Conclusion

3-Bromo-4-cyanobenzoic acid stands out as a strategically designed chemical intermediate. Its value is not merely in its own properties but in the vast chemical space it unlocks for synthetic chemists. The orthogonal reactivity of its three functional groups provides a robust and flexible platform for the efficient construction of complex molecular architectures. For professionals in drug discovery and materials science, this compound represents a powerful tool for generating novel entities with tailored biological or physical properties. A thorough understanding of its chemistry, handling, and synthetic potential, as outlined in this guide, is essential for leveraging its full capabilities in research and development.

References

-

3-Bromo-4-cyanobenzoic acid. ChemBK. [Link]

-

3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520. PubChem - NIH. [Link]

-

4-Bromo-3-cyanobenzoic acid. MySkinRecipes. [Link]

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

Safety Data Sheet. Angene Chemical. [Link]

Sources

- 1. 58123-69-6|3-Bromo-4-cyanobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-cyanobenzoic acid | 58123-69-6 [sigmaaldrich.com]

- 4. 3-Bromo-4-cyanobenzoic acid - [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-cyanobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Strategic Building Block in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the efficiency of a synthetic route is often dictated by the strategic functionality of its starting materials. 3-Bromo-4-cyanobenzoic acid is a quintessential example of such a molecule, engineered for versatility. Possessing three distinct and orthogonally reactive functional groups—a carboxylic acid, a nitrile, and an aryl bromide—it serves as a powerful trifunctional scaffold. This design allows for a programmed, stepwise elaboration of a molecular core, making it an invaluable asset in the construction of complex chemical entities, from novel pharmaceutical agents to advanced organic materials. This guide provides a deep dive into the core physicochemical properties that underpin its utility, offering not just data, but the scientific context and experimental rationale necessary for its effective application.

Core Physicochemical Profile

A comprehensive understanding of a molecule's physicochemical parameters is the bedrock of its rational use in any application. These properties govern its behavior in solution, its reactivity, its purification profile, and its potential interactions in a biological milieu.

Identity and Structural Attributes

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-4-cyanobenzoic acid | [1][2] |

| CAS Number | 58123-69-6 | [2][3] |

| Molecular Formula | C₈H₄BrNO₂ | [1][2] |

| Molecular Weight | 226.03 g/mol | [1][2] |

| Appearance | Solid (typically a white to off-white crystalline powder) | [2] |

Key Physicochemical Data

The following table presents the critical physicochemical data for 3-Bromo-4-cyanobenzoic acid. It is important to note that while some properties are well-documented, others are best determined empirically for each new batch to ensure the highest degree of experimental control.

| Parameter | Value / Range | Significance in Drug Development & Synthesis |

| Melting Point | Not readily available in literature. (For comparison, the isomer 4-bromo-3-cyanobenzoic acid melts at 186 °C). | A sharp melting point is a primary indicator of purity. Its empirical determination is strongly recommended for quality control. The high melting points of related isomers suggest strong crystal lattice forces. |

| pKa | Estimated ~3.5-4.0 | The acidity of the carboxylic acid dictates its charge state at a given pH. This is critical for designing purification schemes (acid-base extractions), understanding solubility, and predicting interactions with biological targets. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., Methanol, DMSO, THF) and sparingly soluble in water. | Dictates solvent selection for reactions, purification (crystallization), and formulation. Poor aqueous solubility is a key challenge to address in drug design. |

| LogP (Predicted) | 2.02 | This predicted octanol-water partition coefficient suggests moderate lipophilicity, a key parameter influencing a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as membrane permeability. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is the cornerstone of structural verification. The following sections provide the expected spectral characteristics of 3-Bromo-4-cyanobenzoic acid, based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

-

Expected Chemical Shifts (in DMSO-d₆):

-

~13.5 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.

-

~8.4-8.5 ppm (d, 1H): A doublet for the proton at C2 (ortho to the carboxylic acid).

-

~8.2-8.3 ppm (dd, 1H): A doublet of doublets for the proton at C6 (ortho to the bromine).

-

~8.0-8.1 ppm (d, 1H): A doublet for the proton at C5 (ortho to the nitrile).

-

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each unique carbon atom.

-

Expected Chemical Shifts (in DMSO-d₆):

-

~165-167 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~130-140 ppm: Four signals for the quaternary and CH aromatic carbons.

-

~115-120 ppm: Nitrile carbon (-C≡N).

-

~110-115 ppm: Carbon bearing the bromine atom (C-Br).

-

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

-

Expected Characteristic Absorptions:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing characteristic broadness due to hydrogen bonding.

-

~2230-2210 cm⁻¹ (sharp): C≡N stretch of the nitrile group. This is often a sharp and easily identifiable peak.

-

~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

-

Experimental Protocols for Physicochemical Verification

To ensure the scientific integrity of any research, empirical verification of a reagent's properties is paramount. The following protocols describe robust, standard methodologies for this purpose.

Workflow for Quality Control and Verification

This workflow outlines a logical sequence for the quality control assessment of a new batch of 3-Bromo-4-cyanobenzoic acid.

Caption: A standard workflow for the quality control and verification of 3-Bromo-4-cyanobenzoic acid.

Protocol for ¹H NMR Sample Preparation and Analysis

-

Expertise & Experience: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for aromatic carboxylic acids due to its excellent solvating power and the fact that the acidic proton is readily observable and does not exchange as rapidly as it might in methanol-d₄.

-

Methodology:

-

Accurately weigh 5-10 mg of 3-Bromo-4-cyanobenzoic acid into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of particulates.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Cap the NMR tube securely.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring proper locking and shimming on the solvent signal.

-

-

Trustworthiness: The resulting spectrum's chemical shifts, integration ratios, and coupling patterns should be compared against the predicted values for structural confirmation. The absence of significant impurity peaks validates the material's purity.

Protocol for pKa Determination via Potentiometric Titration

-

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining pKa. It directly measures the pH change as a function of added base, allowing for the precise identification of the half-equivalence point, where pH = pKa. A co-solvent like methanol may be necessary if aqueous solubility is too low, but it's important to note this will yield an apparent pKa (pKaapp) specific to that solvent system.

-

Methodology:

-

Prepare a ~0.01 M solution of 3-Bromo-4-cyanobenzoic acid in a suitable solvent (e.g., a 1:1 mixture of methanol and water).

-

Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Place a known volume (e.g., 50.0 mL) of the acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titrate the solution with a standardized ~0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration several pH units past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

-

Reactivity, Stability, and Safety

The Logic of Orthogonal Reactivity

The synthetic power of 3-Bromo-4-cyanobenzoic acid stems from the differential reactivity of its functional groups, which can be addressed selectively.

Caption: Selective reaction pathways for the functional groups of 3-Bromo-4-cyanobenzoic acid.

-

Expertise in Action: A synthetic chemist can, for example, first perform a Suzuki coupling on the bromide position under basic conditions (e.g., using Pd(PPh₃)₄ and Na₂CO₃). The resulting biaryl product can then be subjected to standard amide coupling conditions (e.g., HATU, DIPEA) to modify the carboxylic acid, leaving the nitrile untouched for a potential final-step reduction. This strategic ordering of reactions is key to building molecular complexity efficiently.

Stability and Handling

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Bromo-4-cyanobenzoic acid is a testament to the power of rational molecular design. Its robust physicochemical profile, characterized by its solid nature, moderate lipophilicity, and, most critically, its trifunctional handle for selective chemical modification, establishes it as a superior building block for advanced synthesis. The protocols and data presented in this guide are intended to empower researchers to utilize this reagent with confidence, ensuring both the integrity of their results and the efficiency of their discovery efforts.

References

-

PubChem Compound Summary for CID 53425520, 3-Bromo-4-cyanobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-4-cyanobenzoic Acid: Structure, Properties, and Synthetic Utility

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-4-cyanobenzoic acid, a key chemical intermediate. It details the molecular structure, chemical formula, and physical characteristics of the compound. Furthermore, this guide explores its synthesis, chemical reactivity, and established applications as a building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.

Core Molecular and Physical Characteristics

3-Bromo-4-cyanobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a bromine atom, and a cyano (nitrile) group.

Molecular Structure and Formula

The molecular and structural details are fundamental to understanding the reactivity and properties of this compound.

-

Chemical Name (IUPAC): 3-bromo-4-cyanobenzoic acid[1]

-

CAS Number: 58123-69-6[2]

-

Molecular Weight: 226.03 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C=C1C(=O)O)Br)C#N[1]

-

InChI Key: WAFUFPLTXVDCNT-UHFFFAOYSA-N

The molecule's geometry places the functional groups in a specific orientation that dictates its chemical behavior. The carboxylic acid group is at position 1, the bromine atom at position 3, and the cyano group at position 4.

Molecular Structure Diagram

Caption: 2D structure of 3-Bromo-4-cyanobenzoic acid.

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These properties are essential for handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Molecular Weight | 226.03 g/mol | [1] |

| Storage Temperature | Room temperature, sealed in dry conditions |

Note: Specific experimental data for melting point and solubility were not available in the searched literature. General solubility for related cyanobenzoic acids is higher in polar organic solvents and increases in aqueous solutions at higher pH due to salt formation.[5]

Synthesis of 3-Bromo-4-cyanobenzoic Acid

The synthesis of 3-Bromo-4-cyanobenzoic acid can be approached through several established organic chemistry transformations. A logical and industrially relevant pathway involves the oxidation of the corresponding methyl-substituted precursor.

Retrosynthetic Analysis

A common retrosynthetic approach identifies 3-bromo-4-methylbenzonitrile as a key precursor. The carboxylic acid functionality can be readily installed via oxidation of the methyl group. The precursor itself can be synthesized from 4-methylbenzonitrile through electrophilic aromatic bromination.

Retrosynthetic Pathway

Caption: Retrosynthesis of 3-Bromo-4-cyanobenzoic acid.

Synthetic Protocol: Oxidation of 3-bromo-4-methylbenzonitrile

While a specific, detailed protocol for this exact transformation was not found in the searched literature, a general experimental procedure can be outlined based on standard oxidation methods for converting an aryl methyl group to a carboxylic acid. One of the most common and robust methods involves the use of potassium permanganate (KMnO₄).

General Experimental Protocol (Illustrative):

-

Dissolution: Suspend 3-bromo-4-methylbenzonitrile in an aqueous solution, potentially with a co-solvent like pyridine or tert-butanol to aid solubility.

-

Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the stirred mixture. The reaction is typically heated to reflux to drive it to completion. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. The excess permanganate is quenched with a reducing agent such as sodium bisulfite, and the MnO₂ precipitate is removed by filtration.

-

Acidification: The resulting clear filtrate, containing the potassium salt of the carboxylic acid, is acidified with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2.

-

Isolation: The acidification causes the 3-Bromo-4-cyanobenzoic acid to precipitate out of the aqueous solution.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method is a foundational technique for such oxidations, though specific conditions like reaction time, temperature, and stoichiometry would need to be optimized for this particular substrate.[6]

Chemical Reactivity and Applications in Drug Development

3-Bromo-4-cyanobenzoic acid is a valuable intermediate due to its three distinct functional groups, which can be manipulated selectively.

Reactivity Profile

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to an acid chloride, and amide bond formation. Amide coupling is a cornerstone of medicinal chemistry, allowing for the connection of the benzoic acid scaffold to various amine-containing fragments.

-

Aryl Bromide: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is critical for building molecular complexity. Common reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

-

Cyano Group: The nitrile functionality is versatile. It can be hydrolyzed to a carboxylic acid (under harsh conditions), reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles.

Application as a Pharmaceutical Intermediate

Substituted benzoic acids are privileged structures in drug discovery. While no marketed drug was explicitly identified as being synthesized from 3-Bromo-4-cyanobenzoic acid in the conducted searches, its structural motifs are highly relevant to important classes of therapeutic agents, particularly kinase inhibitors and PARP (Poly(ADP-ribose) polymerase) inhibitors.

Relevance to Kinase Inhibitors: Many small-molecule kinase inhibitors feature a central aromatic core that binds within the ATP pocket of the enzyme. The functional groups on 3-Bromo-4-cyanobenzoic acid allow for the elaboration of a scaffold that can be tailored to target specific kinases. For instance, the carboxylic acid can be converted to an amide to interact with key hinge-region residues, while the bromo position can be used in a Suzuki coupling to introduce other aryl or heteroaryl groups that occupy adjacent pockets.

Relevance to PARP Inhibitors: PARP inhibitors are a class of anticancer agents used to treat tumors with deficiencies in DNA repair pathways (e.g., those with BRCA mutations).[7] Marketed PARP inhibitors like Olaparib and Talazoparib feature complex heterocyclic systems built upon substituted benzene rings.[8][9][10] The synthesis of these drugs relies on key intermediates that, while not identical, share the characteristic of being functionalized benzoic acid derivatives.[8][11][12][13] The reactivity of 3-Bromo-4-cyanobenzoic acid makes it a plausible starting point for the synthesis of novel analogs of these important therapeutic agents.

Conceptual Synthetic Utility

Caption: Synthetic utility of 3-Bromo-4-cyanobenzoic acid.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential.

-

Hazard Classification: This compound is generally classified as harmful and an irritant.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use it in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE).

Conclusion

3-Bromo-4-cyanobenzoic acid is a synthetically valuable intermediate characterized by its trifunctional aromatic structure. While detailed experimental data on its physical properties and spectroscopic characterization are not widely published, its chemical reactivity is well-defined by its constituent functional groups. Its utility in forming amide bonds and participating in cross-coupling reactions makes it a highly relevant building block for medicinal chemists and drug development professionals exploring novel therapeutics, particularly in the fields of oncology with kinase and PARP inhibitors.

References

-

The Crucial Role of Intermediates in Olaparib Synthesis. (n.d.). Retrieved from [Link]

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega. [Link]

-

Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). National Institutes of Health. [Link]

- Processes for preparing olaparib. (2018).

-

Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (n.d.). PMC. [Link]

-

Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI. [Link]

- Synthesis of parpinhibitor talazoparib. (2017).

-

4-Cyanobenzoic Acid - Solubility of Things. (n.d.). Retrieved from [Link]

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003).

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520. (n.d.). PubChem. [Link]

-

3-Bromobenzoic acid | C7H5BrO2 | CID 11456. (n.d.). PubChem. [Link]

- Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. (n.d.).

-

Patent Application Publication (10) Pub. No.: US 2002/0072626A1. (2002). Googleapis. [Link]

-

Product Detail. (n.d.). 2a biotech. [Link]

-

3-Bromo-4-cyanobenzoic acid. (n.d.). ChemBK. [Link]

- Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.).

-

Process for producing cyanobenzoic acid derivatives. (1999). Googleapis. [Link]

-

Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). Retrieved from [Link]

- A kind of preparation method of 4- bromobenzoic acids. (n.d.).

-

The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. (n.d.). Retrieved from [Link]

-

Benzoic acid, 3-bromo-. (n.d.). NIST WebBook. [Link]

-

Supplementary Information. (2017). The Royal Society of Chemistry. [Link]

-

3-Bromo-benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

(a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. (n.d.). ResearchGate. [Link]

-

3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses Procedure. [Link]

Sources

- 1. 3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-BROMO-4-CYANOBENZOIC ACID | 58123-69-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. medkoo.com [medkoo.com]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 11. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 13. Olaparib Intermediates [ganeshremedies.com]

A Technical Guide to the Spectral Analysis of 3-Bromo-4-cyanobenzoic Acid

This guide provides an in-depth analysis of the predicted spectral data for 3-bromo-4-cyanobenzoic acid, a key intermediate in pharmaceutical and materials science research. The structural complexity of this molecule, featuring electron-withdrawing bromo and cyano groups alongside a carboxylic acid function on a benzene ring, gives rise to a unique spectral signature. This document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The arrangement of substituents on the aromatic ring in 3-bromo-4-cyanobenzoic acid dictates its electronic and, consequently, its spectral properties. The carboxylic acid group is an ortho, para-director, while the bromo and cyano groups are meta-directors. Their combined electronic effects will influence the chemical shifts of the aromatic protons and carbons, providing a clear roadmap for structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-bromo-4-cyanobenzoic acid, we can predict the ¹H and ¹³C NMR spectra based on the additive effects of its substituents.

Experimental Protocol: NMR Spectroscopy

A detailed step-by-step methodology for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-4-cyanobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.3 - 8.5 | Doublet (d) | J ≈ 2 Hz | This proton is ortho to the carboxylic acid and meta to the bromo group, leading to a downfield shift. It will be split by the meta-coupled H-6. |

| H-5 | ~8.1 - 8.3 | Doublet (d) | J ≈ 8 Hz | This proton is ortho to the bromo group and meta to the carboxylic acid and cyano group. It will be split by the ortho-coupled H-6. |

| H-6 | ~7.9 - 8.1 | Doublet of Doublets (dd) | J ≈ 8 Hz, 2 Hz | This proton is ortho to the cyano group and is coupled to both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets. |

| COOH | >12 | Broad Singlet | N/A | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet that can exchange with trace amounts of water in the solvent. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| C-1 | ~132 - 135 | The carbon atom attached to the carboxylic acid group. |

| C-2 | ~130 - 133 | Aromatic carbon adjacent to the carboxylic acid group. |

| C-3 | ~120 - 125 | The carbon atom bearing the bromo substituent will be shifted upfield due to the heavy atom effect. |

| C-4 | ~115 - 120 | The carbon atom attached to the cyano group. |

| C-5 | ~135 - 138 | Aromatic carbon deshielded by the adjacent bromo group. |

| C-6 | ~128 - 131 | Aromatic carbon deshielded by the adjacent cyano group. |

| C≡N | ~115 - 118 | The carbon of the cyano group is typically found in this region. |

Molecular Structure with Atom Numbering for NMR Assignments

Caption: Molecular structure of 3-Bromo-4-cyanobenzoic acid with atom numbering for NMR assignments.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-bromo-4-cyanobenzoic acid will be dominated by absorptions from the carboxylic acid and cyano groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.

-

Data Analysis: The resulting spectrum shows absorption bands at specific frequencies, which correspond to the vibrational modes of the functional groups in the molecule.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |

| C≡N (Nitrile) | 2240 - 2220 | Sharp, Medium | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Medium | Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | Stretching |

| C-Br | 700 - 500 | Medium | Stretching |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The sharp C≡N stretch is also a key diagnostic peak.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The molecular formula of 3-bromo-4-cyanobenzoic acid is C₈H₄BrNO₂. The calculated molecular weight is approximately 224.94 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O, and 226.94 g/mol for the ⁸¹Br isotope.[1] The mass spectrum will show two molecular ion peaks of roughly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Predicted Key Fragmentations:

-

[M]⁺: The molecular ion peaks at m/z 225 and 227.

-

[M-OH]⁺: Loss of a hydroxyl radical (17 amu) from the carboxylic acid group, leading to peaks at m/z 208 and 210. This is a common fragmentation for carboxylic acids.[2][3]

-

[M-COOH]⁺: Loss of the entire carboxyl group (45 amu), resulting in peaks at m/z 180 and 182.[2][3]

-

[M-Br]⁺: Loss of the bromine atom (79 or 81 amu), leading to a peak at m/z 146.

-

[C₆H₄CN]⁺: A fragment corresponding to a cyanophenyl cation at m/z 102.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 3-Bromo-4-cyanobenzoic acid in mass spectrometry.

IV. Conclusion

The predicted spectral data for 3-bromo-4-cyanobenzoic acid provides a comprehensive analytical fingerprint for this important chemical compound. The combination of NMR, IR, and MS data offers a self-validating system for structural confirmation. The ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework, the IR spectrum will confirm the presence of the key functional groups, and the mass spectrum will establish the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational reference for researchers working with 3-bromo-4-cyanobenzoic acid, enabling them to confidently interpret their experimental data.

V. References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Supporting Information. (2018). Angewandte Chemie International Edition, 57, 7205. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Cyanobenzoic acid, 2-bromo-4-fluorophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Cyanobenzoic acid, 2-bromo-4-fluorophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromobenzoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-cyanobenzoic acid. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Bromobenzoic acid, 4-cyanophenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2010). Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-nitrobenzoic acid. PubChem. Retrieved from [Link]

Sources

- 1. 3-Bromo-4-cyanobenzoic acid | C8H4BrNO2 | CID 53425520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-cyanobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Bromo-4-cyanobenzoic acid, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic routes, complete with mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid in methodological selection. The guide emphasizes scientific integrity, providing a robust framework for the reliable and efficient synthesis of this versatile compound.

Introduction: The Strategic Importance of 3-Bromo-4-cyanobenzoic Acid

3-Bromo-4-cyanobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile, and a bromine substituent. This unique combination of functional groups makes it a highly valuable building block in organic synthesis. The carboxylic acid allows for the formation of esters and amides, the nitrile group can be hydrolyzed or reduced to introduce other functionalities, and the bromine atom serves as a handle for various cross-coupling reactions to build molecular complexity.

The strategic positioning of these groups on the benzene ring allows for the synthesis of a diverse array of complex molecules. Consequently, 3-Bromo-4-cyanobenzoic acid and its derivatives are pivotal intermediates in the production of a range of commercial products, including active pharmaceutical ingredients (APIs), agricultural chemicals, and specialty polymers.[1] A thorough understanding of its synthesis is therefore crucial for chemists in both academic and industrial research.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 3-Bromo-4-cyanobenzoic acid reveals two primary disconnection approaches, leading to two distinct and viable synthetic pathways.

Pathway 1 focuses on the late-stage introduction of the carboxylic acid functionality through the oxidation of a methyl group. This route commences with the bromination of the readily available 4-methylbenzonitrile.

Pathway 2 employs the Sandmeyer reaction to introduce the cyano group. This pathway begins with the bromination of 4-aminobenzoic acid, followed by diazotization of the amino group and subsequent displacement with a cyanide nucleophile.

This guide will now delve into the detailed experimental execution and mechanistic considerations of each pathway.

Pathway 1: Synthesis via Oxidation of 3-Bromo-4-methylbenzonitrile

This pathway is a two-step process that begins with the bromination of 4-methylbenzonitrile followed by the oxidation of the methyl group.

Step 1: Bromination of 4-methylbenzonitrile

The initial step involves the electrophilic aromatic substitution of 4-methylbenzonitrile. The cyano and methyl groups are both ortho, para-directing; however, the methyl group is more activating. To achieve selective bromination at the 3-position (ortho to the methyl group and meta to the cyano group), a carefully controlled reaction is necessary. N-bromosuccinimide (NBS) in an acidic medium is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzonitrile (1.0 eq) in a 1:1 (v/v) mixture of concentrated sulfuric acid and water at 10 °C.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (0.98 eq) to the stirred solution, maintaining the temperature below 15 °C.

-

Reaction: Stir the reaction mixture vigorously under light-avoiding conditions at room temperature for 48 hours.

-

Work-up: Filter the reaction mixture and collect the solid precipitate. Dissolve the solid in ethyl acetate and wash sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-4-methylbenzonitrile as a solid.

Step 2: Oxidation of 3-bromo-4-methylbenzonitrile

The final step in this pathway is the oxidation of the methyl group of 3-bromo-4-methylbenzonitrile to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for this transformation.[2][3] The reaction is typically carried out in an aqueous solution under basic or neutral conditions, followed by acidification to yield the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-4-methylbenzonitrile (1.0 eq) in water.

-

Reagent Addition: Add potassium permanganate (KMnO₄) (3.0 eq) portion-wise to the suspension. The reaction is exothermic and may require cooling to control the temperature.

-

Reaction: Heat the mixture to reflux with vigorous stirring for several hours, until the purple color of the permanganate has disappeared.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. The desired 3-Bromo-4-cyanobenzoic acid will precipitate out of solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.

Pathway 2: Synthesis via Sandmeyer Reaction of 4-Amino-3-bromobenzoic Acid

This two-step pathway involves the initial bromination of 4-aminobenzoic acid, followed by a Sandmeyer reaction to replace the amino group with a cyano group.[4][5]

Step 1: Bromination of 4-aminobenzoic Acid

The amino group is a strongly activating, ortho, para-directing group. Therefore, the direct bromination of 4-aminobenzoic acid will selectively occur at the position ortho to the amino group (position 3).

Experimental Protocol:

-

Reaction Setup: Dissolve 4-aminobenzoic acid (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Work-up: Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry to obtain 4-amino-3-bromobenzoic acid.

Step 2: Sandmeyer Reaction of 4-amino-3-bromobenzoic Acid

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with various substituents.[4][5][6] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, cyanide.

Experimental Protocol:

-

Diazotization:

-

Suspend 4-amino-3-bromobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete reaction.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Collect the crude 3-Bromo-4-cyanobenzoic acid by filtration.

-

-

Purification:

-

Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Comparative Analysis of Synthesis Pathways

Both pathways offer viable routes to 3-Bromo-4-cyanobenzoic acid, with the choice of method depending on factors such as starting material availability, cost, and desired scale of production.

| Parameter | Pathway 1: Oxidation | Pathway 2: Sandmeyer Reaction |

| Starting Material | 4-methylbenzonitrile | 4-aminobenzoic acid |

| Key Transformations | Electrophilic Bromination, Oxidation | Electrophilic Bromination, Sandmeyer Reaction |

| Reagents | NBS, H₂SO₄, KMnO₄ | NBS, NaNO₂, H₂SO₄, CuCN, KCN |

| Advantages | Avoids the use of highly toxic cyanides in the final step. | Utilizes a well-established and reliable named reaction. |

| Disadvantages | Use of a strong oxidizing agent (KMnO₄) which can lead to over-oxidation and requires careful control. | Involves the use of highly toxic cyanide salts and the in-situ generation of a potentially unstable diazonium salt. |

Applications in Research and Industry

3-Bromo-4-cyanobenzoic acid is a versatile intermediate with applications across several scientific and industrial domains:

-

Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The functional groups allow for its incorporation into complex molecular scaffolds with potential therapeutic activities, including kinase inhibitors and anti-inflammatory agents.[1]

-

Agrochemicals: The unique substitution pattern of this molecule is utilized in the development of novel herbicides, insecticides, and fungicides.

-

Materials Science: It is employed in the synthesis of specialty polymers and organic electronic materials where its rigid structure and electronic properties can be exploited.[7]

Conclusion

This technical guide has detailed two robust and experimentally validated synthetic pathways for the preparation of 3-Bromo-4-cyanobenzoic acid. Pathway 1, proceeding via the oxidation of 3-bromo-4-methylbenzonitrile, offers a route that avoids the direct handling of cyanide salts in the final step. Pathway 2, utilizing the classic Sandmeyer reaction on 4-amino-3-bromobenzoic acid, provides an alternative and efficient method. The choice between these pathways will be dictated by the specific constraints and requirements of the synthetic endeavor. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers and professionals to confidently and effectively synthesize this important chemical intermediate for their diverse applications.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

-

MySkinRecipes. (n.d.). 4-Bromo-3-cyanobenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromobenzoic Acid: High Purity Intermediate for Organic Synthesis & Pharmaceutical Manufacturing. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Zhu, F., et al. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Computational and Theoretical Chemistry, 1031, 38-45.

-

Chemistry Stack Exchange. (2022, August 12). Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. Retrieved from [Link]

- De Rosa, C., et al. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 14(2), 299.

-

Wikipedia contributors. (2023). Benzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- ResearchGate. (n.d.). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and isobutyronitrile. Retrieved from a relevant research paper on polymer chemistry.

- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-cyanobenzoic acid [myskinrecipes.com]

- 2. orgsyn.org [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Segregation of Benzoic Acid in Polymer Crystalline Cavities | MDPI [mdpi.com]

Regioselectivity in the Electrophilic Aromatic Substitution of 3-Bromo-4-cyanobenzoic Acid

An In-depth Technical Guide:

Abstract

3-Bromo-4-cyanobenzoic acid is a valuable substituted aromatic scaffold, frequently utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct functional groups—bromo, cyano, and carboxylic acid—that allow for diverse and selective chemical transformations. However, the simultaneous presence of these three substituents, all of which are deactivating towards electrophilic aromatic substitution (EAS), presents a significant challenge in predicting the regiochemical outcome of further ring functionalization. This guide provides a comprehensive analysis of the competing electronic and steric effects governing EAS reactions on this substrate. By dissecting the individual directing influence of each substituent, we establish a predictive model for the most probable site of electrophilic attack, concluding that substitution is most likely to occur at the C-6 position. This analysis is supplemented with detailed, field-tested protocols for key EAS reactions, including nitration and halogenation, designed to address the inherently low reactivity of this electron-deficient aromatic system.

Foundational Principles: The Mechanism of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in organic chemistry wherein an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[2] The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.[3]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the ring's aromaticity.

-

Deprotonation: A base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system and yielding the substituted product.[3]

The presence of existing substituents on the ring profoundly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity or orientation).[4][5] These "directing effects" are the primary consideration when planning the synthesis of polysubstituted benzenes.

Dissecting the Scaffold: Substituent Effects in 3-Bromo-4-cyanobenzoic Acid

The reactivity of the 3-bromo-4-cyanobenzoic acid ring is dictated by the interplay of its three substituents. All three groups are categorized as deactivating, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive than benzene itself.[2][6][7] This decreased reactivity necessitates more forcing reaction conditions for successful substitution.[8]

2.1 The Carboxylic Acid Group (-COOH): A Meta-Directing Deactivator

The carboxyl group is a classic example of a moderately deactivating, meta-directing group.[9][10] Its influence stems from two primary electronic effects:

-

Inductive Effect (-I): The oxygen atoms are highly electronegative, pulling electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The carbonyl group can withdraw π-electron density from the ring via resonance, creating a partial positive charge at the ortho and para positions.[11]

This withdrawal of electron density, particularly from the ortho and para positions, makes the meta position relatively more electron-rich and thus the preferred site for electrophilic attack.[11][12]

2.2 The Cyano Group (-CN): A Potent Meta-Directing Deactivator

The cyano (or nitrile) group is a strongly deactivating, meta-directing substituent.[5][13][14] Similar to the carboxyl group, it exerts a powerful electron-withdrawing influence through both induction and resonance. The carbon of the cyano group is triple-bonded to an electronegative nitrogen atom, giving it a significant partial positive charge and a strong inductive pull.[13] Resonance structures show that the cyano group withdraws electron density from the ortho and para positions, deactivating them and directing incoming electrophiles to the meta positions.[14]

2.3 The Bromo Group (-Br): An Anomaly of Ortho, Para-Direction

Halogens, including bromine, represent a unique class of substituents. They are deactivating yet ortho, para-directing.[5][15][16] This seemingly contradictory behavior is a result of the competition between two opposing electronic effects:

-

Inductive Effect (-I): Being more electronegative than carbon, bromine withdraws electron density from the ring through the C-Br sigma bond, deactivating the ring overall.[17]

-

Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system. This resonance effect preferentially stabilizes the arenium ion intermediates formed from ortho and para attack by creating an additional, more stable resonance contributor (a halonium ion).[17][18]

While the inductive effect is stronger and dictates the overall reactivity (deactivation), the resonance effect governs the regioselectivity, directing the electrophile to the ortho and para positions.[3]

Predictive Analysis: Regioselectivity of Substitution

To predict the outcome of an EAS reaction on 3-bromo-4-cyanobenzoic acid, we must consider the cumulative directing influence of all three substituents on the available positions for substitution: C-2, C-5, and C-6.

3.1 A Consensus Model of Directing Influences

Let's analyze the directing vector of each group:

-

Carboxylic Acid (at C-1): As a meta-director, it directs incoming electrophiles to positions C-3 and C-5. Since C-3 is already occupied, its influence is focused on C-5 .

-

Cyano Group (at C-4): As a meta-director, it directs incoming electrophiles to positions C-2 and C-6. Its influence is therefore directed at C-2 and C-6 .

-

Bromo Group (at C-3): As an ortho, para-director, it directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6). With C-4 occupied, its influence is focused on C-2 and C-6 .

Aggregating these effects:

-

Attack at C-2: Favored by the cyano group (meta) and the bromo group (ortho).

-

Attack at C-5: Favored only by the carboxylic acid group (meta).

-

Attack at C-6: Favored by the cyano group (meta) and the bromo group (para).

3.2 Steric Hindrance and Final Prediction

Both the C-2 and C-6 positions are electronically favored by two of the three substituents. However, steric factors must be considered. The C-2 position is flanked by two bulky substituents: the carboxylic acid at C-1 and the bromo group at C-3. This steric crowding significantly hinders the approach of an incoming electrophile.

In contrast, the C-6 position is adjacent only to the C-5 hydrogen and is para to the bromo group, making it much more sterically accessible. Therefore, the combination of strong electronic direction from two groups and lower steric hindrance makes C-6 the most probable site for electrophilic aromatic substitution.

The following diagram visually summarizes this predictive analysis.

Figure 1: Directing influences for EAS on 3-bromo-4-cyanobenzoic acid.

Experimental Protocols

The highly deactivated nature of the substrate requires potent electrophiles and often elevated temperatures. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

4.1 Protocol for Nitration (Synthesis of 3-Bromo-4-cyano-6-nitrobenzoic acid)

This protocol utilizes a potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

3-Bromo-4-cyanobenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Ice

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Preparation: Carefully add 3-bromo-4-cyanobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Place the flask in an ice bath and slowly add concentrated sulfuric acid (approx. 5 mL per gram of substrate) with stirring. Ensure the substrate dissolves completely. Maintain the temperature below 10 °C.

-

Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes. Critically, maintain the internal reaction temperature below 15 °C throughout the addition.

-

Digestion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Purification: Dry the crude product in a vacuum oven. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm the structure and regiochemistry.

4.2 Protocol for Bromination (Synthesis of 3,6-Dibromo-4-cyanobenzoic acid)

This procedure requires a Lewis acid catalyst to activate the bromine, as is standard for deactivating aromatic rings.[19]

Materials:

-

3-Bromo-4-cyanobenzoic acid

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Liquid Bromine (Br₂)

-

Anhydrous Dichloromethane (DCM) or other suitable inert solvent

-

Saturated Sodium Bisulfite solution

-

Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromo-4-cyanobenzoic acid (1.0 eq) and anhydrous DCM.

-

Catalyst Addition: Add anhydrous FeBr₃ (0.1 - 0.2 eq) to the suspension.

-

Bromine Addition: Carefully add liquid bromine (1.1 eq) dropwise to the stirred mixture. The reaction mixture will typically darken, and HBr gas will evolve (ensure proper ventilation and scrubbing).

-

Reaction: Stir the reaction at room temperature or with gentle heating (reflux) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bisulfite to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.

-

Workup: If a precipitate forms, collect it by filtration. If the product remains in the organic layer, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization. Characterize the final product to confirm its structure.

Data Summary

The following table summarizes the directing effects and the predicted regiochemical outcome for EAS on the target molecule.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | C-1 | -I, -M (Deactivating) | Meta (to C-5) |

| -Br | C-3 | -I > +M (Deactivating) | Ortho, Para (to C-2, C-6) |

| -CN | C-4 | -I, -M (Strongly Deactivating) | Meta (to C-2, C-6) |

| Predicted Outcome | C-6 | Consensus of electronic direction and steric accessibility | Major Product |

Conclusion

While the 3-bromo-4-cyanobenzoic acid scaffold is heavily deactivated towards electrophilic aromatic substitution, a systematic analysis of the competing directing effects allows for a reliable prediction of the reaction's regioselectivity. The ortho, para-directing nature of the bromo group and the meta-directing nature of the cyano group converge to strongly favor substitution at the C-2 and C-6 positions. However, steric hindrance from adjacent groups at C-2 makes the C-6 position the most probable site of electrophilic attack. This predictive framework, combined with robust protocols designed for electron-poor systems, provides a clear path for researchers and drug development professionals to successfully functionalize this versatile chemical intermediate.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

-

Penn State Pressbooks. (n.d.). Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. Retrieved from [Link]

-

Evans, M. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

OrgoSolver. (n.d.). Electrophilic Aromatic Substitution: Mechanism and Directing Effects. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

RSC Education. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

GVSU Chemistry. (2016, April 5). Directing Effects in EAS Reactions [Video]. YouTube. Retrieved from [Link]

-

Evans, M. (2021, March 10). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes [Video]. YouTube. Retrieved from [Link]

-